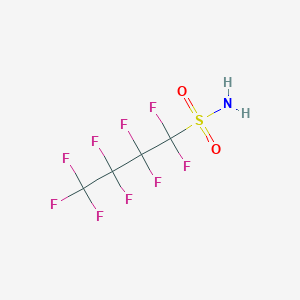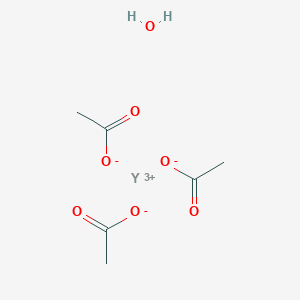
2,2-Bis(trifluoromethyl)oxirane
Overview
Description
2,2-Bis(trifluoromethyl)oxirane is a fluorinated oxirane characterized by its electron deficiency and high kinetic energy . It finds utility as a lubricant and demonstrates efficacy in synthesizing epoxides and other organic compounds .
Synthesis Analysis
The synthesis of 2,2-Bis(trifluoromethyl)oxirane involves ring opening reactions . The ring opening of 2,2-Bis(trifluoromethyl)oxirane by oxygen, nitrogen, sulfur, or carbon nucleophiles proceeds regioselectively, with exclusive formation of tertiary alcohols .Molecular Structure Analysis
The molecular formula of 2,2-Bis(trifluoromethyl)oxirane is C4H2F6O . The structure is characterized by the presence of a three-membered oxirane ring with two trifluoromethyl groups attached to the same carbon atom .Chemical Reactions Analysis
2,2-Bis(trifluoromethyl)oxirane participates in various chemical reactions. For instance, it can react with a variety of alcohols under phase transfer catalysis . The reaction of 2,2-Bis(trifluoromethyl)oxirane with strong acids is also regioselective and proceeds under mild conditions .Physical And Chemical Properties Analysis
2,2-Bis(trifluoromethyl)oxirane has a molecular weight of 180.05 g/mol . It is characterized by its electron deficiency and high kinetic energy .Scientific Research Applications
Epoxide Synthesis
2,2-Bis(trifluoromethyl)oxirane serves as a valuable precursor in the synthesis of epoxides. When reacted with nucleophiles, it undergoes ring-opening reactions to form functionalized epoxides. Researchers exploit this property to create diverse epoxide structures for applications in organic synthesis, drug development, and materials science .
Lubricant Additive
Due to its electron-deficient nature and high kinetic energy, this compound finds utility as a lubricant additive. When incorporated into lubricating oils, it enhances their performance by reducing friction and wear. Its unique fluorinated structure contributes to improved lubricity and thermal stability .
Fluorinated Building Block
Scientists use 2,2-Bis(trifluoromethyl)oxirane as a versatile building block in the design of novel organic molecules. Its trifluoromethyl groups introduce electron-withdrawing properties, affecting reactivity and stability. Researchers explore its use in constructing complex frameworks for pharmaceuticals, agrochemicals, and advanced materials .
Ring-Opening Reactions
Beyond epoxide synthesis, this compound participates in ring-opening reactions. For instance, lithiation–borylation reactions of 2-trifluoromethyl oxirane yield densely functionalized α-tertiary boronic esters. These intermediates can undergo 1,2-rearrangements with complete stereospecificity, enabling the creation of intricate molecular architectures .
Electron-Deficient Reagents
Organic chemists appreciate the electron-deficient character of 2,2-Bis(trifluoromethyl)oxirane. It acts as an effective electrophile, reacting with various nucleophiles to form new carbon–carbon and carbon–heteroatom bonds. This reactivity makes it valuable in designing synthetic routes for complex molecules .
Materials Science
Researchers explore the incorporation of this compound into polymers and materials. Its trifluoromethyl groups enhance hydrophobicity, chemical resistance, and thermal stability. By incorporating it into polymer matrices, scientists aim to create materials with tailored properties for applications in coatings, membranes, and electronic devices .
Safety And Hazards
properties
IUPAC Name |
2,2-bis(trifluoromethyl)oxirane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F6O/c5-3(6,7)2(1-11-2)4(8,9)10/h1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYZSKEULTVZUAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)(C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80953823 | |
| Record name | 2,2-Bis(trifluoromethyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80953823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Bis(trifluoromethyl)oxirane | |
CAS RN |
31898-68-7 | |
| Record name | 2,2-Bis(trifluoromethyl)oxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31898-68-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxirane, 2,2-bis(trifluoromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031898687 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2-Bis(trifluoromethyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80953823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3,3,-Trifluoro-2-(trifluoromethyl)-1,2-propenoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[4-(cyanomethylsulfanyl)-2-methyl-6-oxo-1H-pyrimidin-5-yl]-triphenylphosphanium;chloride](/img/structure/B3041475.png)

![1,3,3-Trimethylbicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B3041478.png)
![Methyl 2-{1-[3-(trifluoromethyl)phenyl]ethylidene}-1-hydrazinecarboxylate](/img/structure/B3041482.png)


![2-chloro-N-{2-[2-nitro-4-(trifluoromethyl)anilino]ethyl}acetamide](/img/structure/B3041487.png)
![4-(chloromethyl)-N-{2-[2-nitro-4-(trifluoromethyl)anilino]ethyl}benzamide](/img/structure/B3041488.png)




